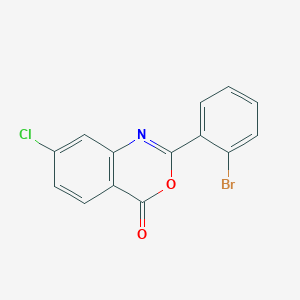![molecular formula C22H23N3O2 B5508997 2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of tetrahydroisoquinoline derivatives, including pyrazolo[3,4-c]isoquinoline and pyrazolo[5,1-a]isoquinoline derivatives, have been of interest due to their structural complexity and potential for varied biological activities. These compounds are synthesized through reactions involving amino-pyrazoles, aryl/heteroaryl aldehydes, and cyclization processes, showcasing their chemical versatility.
Synthesis Analysis
Synthesis methods for these compounds typically involve cyclization reactions and regioselective syntheses. For instance, the facile regioselective synthesis of pyrazolo[5,1-a]isoquinolines has been reported, using aroyldiaziridines of 3,4-tetrahydroisoquinolines and alkynes, followed by oxidative aromatization to achieve the desired products (Ortega, Ahmed, & Alper, 2007).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Complex Molecular Synthesis : Research on similar compounds involves complex chemical synthesis techniques, often aiming at creating molecules with specific properties or for understanding the chemical reactions involved. For example, the synthesis of pyrano[4,3,2-ij]isoquinoline derivatives via rhodium-catalyzed annulation represents a method for constructing fused heteroarenes, demonstrating the intricacies of forming such complex molecules (Xiaopeng Wu et al., 2018).
- Stereochemical and Conformational Studies : Investigations into the stereochemistry of tetrahydroquinolin-4-ol derivatives highlight the significance of understanding molecular configurations for the development of pharmaceuticals. These studies provide insight into how different molecular conformations can influence biological activity (T. Crabb et al., 1994).
Potential Pharmaceutical Applications
- Anticancer Activity : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the potential therapeutic applications of structurally similar compounds. These molecules have been evaluated for their cytotoxicity against various cancer cell lines, suggesting a role in developing novel cancer treatments (K. Redda et al., 2010).
- Antimicrobial Properties : Compounds containing the tetrahydroisoquinoline moiety have been explored for their antimicrobial properties. The design and synthesis of novel molecules with potential antibacterial activity underscore the ongoing search for new antimicrobial agents (G. Raju et al., 2016).
Eigenschaften
IUPAC Name |
[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-10-16(2)25(23-15)12-17-6-5-8-18(11-17)22(27)24-13-19-7-3-4-9-20(19)21(26)14-24/h3-11,21,26H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUTJQDDRICSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3CC(C4=CC=CC=C4C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)



![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)
![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)